

Structure Elucidation of 5-Nitro-2-propoxybenzamide: A Method-Driven Approach to Characterization

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Compound of Interest

Compound Name: 5-Nitro-2-propoxybenzamide

CAS No.: 24572-86-9

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Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent investigations are built. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. **5-Nitro-2-propoxybenzamide**, a substituted aromatic amide, represents a class of molecules with significant potential in medicinal chemistry, owing to the diverse functionalities presented by the benzamide scaffold, the electron-withdrawing nitro group, and the lipophilic propoxy moiety.

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of **5-Nitro-2-propoxybenzamide**. Moving beyond a mere recitation of techniques, this document outlines a logical, integrated workflow designed to yield a self-validating dataset. We will explore the causality behind experimental choices, detailing not just what to do, but why each step is critical for building an unshakeable structural hypothesis. This

guide is structured to empower researchers to confidently characterize this and similar novel chemical entities.

Section 1: The Target Molecule and Predicted Physicochemical Properties

The first step in any elucidation project is to define the target structure and predict its fundamental properties. This informs sample preparation, choice of analytical techniques, and interpretation of subsequent data.

The proposed structure for **5-Nitro-2-propoxybenzamide** is presented below. Its IUPAC name is **5-nitro-2-propoxybenzamide**. The structure contains a benzene ring substituted with a primary amide group, a propoxy group ortho to the amide, and a nitro group para to the propoxy group.

Caption: Proposed molecular structure of **5-Nitro-2-propoxybenzamide**.

Based on this structure, we can predict key physicochemical properties that are essential for analysis.

Property	Predicted Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄	(Structure-based)
Molecular Weight	224.22 g/mol	(Structure-based)
Monoisotopic Mass	224.0797 Da	(Structure-based)
Appearance	Pale yellow solid	[1][2]
Solubility	Soluble in organic solvents (DMSO, CDCl ₃ , Methanol); sparingly soluble in water.	[2]

Section 2: The Integrated Elucidation Workflow

A robust structural elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. Our approach prioritizes obtaining a low-resolution

overview first, followed by high-resolution techniques to piece together the molecular puzzle. This ensures efficiency and builds a layered, self-validating case for the final structure.

Caption: Integrated workflow for structural elucidation.

Section 3: Mass Spectrometry – Confirming the Foundation

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS). Its purpose is twofold: to confirm the molecular weight predicted in Section 1 and, more importantly, to determine the elemental composition.^{[3][4]} This technique provides the molecular formula, which is the non-negotiable foundation of the structure. We select Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, medium-sized molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.^{[3][5]}

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
- **Instrumentation:** Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.^[4]
- **Ionization Mode:** ESI in positive ion mode.
- **Infusion:** Directly infuse the sample solution at a flow rate of 5-10 µL/min.
- **Acquisition:** Acquire data in full scan mode over an m/z range of 50-500 Da.
- **Data Analysis:** Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing the experimental result to the theoretical value.

Predicted Data Presentation

Ion Species	Theoretical m/z	Predicted Observation
[M+H] ⁺	225.0870	The most abundant ion, used for elemental composition confirmation.
[M+Na] ⁺	247.0689	A common adduct, often observed at lower intensity.
[2M+H] ⁺	449.1662	Dimer ion, possible at higher concentrations.

The instrument should return a mass accuracy of < 5 ppm. The isotopic distribution pattern must match the theoretical pattern for C₁₀H₁₂N₂O₄, providing definitive confirmation of the elemental formula.^[6]

Section 4: FTIR Spectroscopy – Identifying the Key Players

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule.^{[7][8]} It works by detecting the vibrational frequencies of chemical bonds upon absorption of infrared radiation.^[9] This analysis serves as a quick confirmation that the expected chemical architecture (amide, nitro group, ether, aromatic ring) is present, corroborating the molecular formula from HRMS.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- **Background Spectrum:** Place a pure KBr pellet (or an empty sample compartment) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.[10]
- **Sample Spectrum:** Replace the background pellet with the sample pellet and acquire the sample spectrum. The typical range is 4000-400 cm⁻¹. [9]
- **Data Processing:** The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted Data Presentation

Wavenumber (cm ⁻¹)	Vibration Mode	Expected Appearance	Functional Group
3400-3200	N-H Stretch	Two medium-intensity, sharp peaks	Primary Amide (-CONH ₂)
3100-3000	C-H Stretch (sp ²)	Weak to medium peaks	Aromatic Ring
2980-2850	C-H Stretch (sp ³)	Medium to strong peaks	Propoxy Group (-OCH ₂ CH ₂ CH ₃)
~1680-1650	C=O Stretch (Amide I)	Strong, sharp peak	Amide Carbonyl
1600-1450	C=C Stretch	Multiple medium peaks	Aromatic Ring
~1550 & ~1350	N-O Asymmetric & Symmetric Stretch	Two strong, sharp peaks	Nitro Group (-NO ₂)
~1250-1200	C-O-C Asymmetric Stretch	Strong peak	Aryl-Alkyl Ether

References for peak assignments:[11][12]

Section 5: NMR Spectroscopy – Assembling the Molecular Blueprint

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.^{[13][14]} It provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms.^{[15][16]} For a structure with potential for ambiguity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively link protons to each other and to their attached carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shift (δ), multiplicity, and coupling constants (J) for all peaks.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label	Predicted δ (ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment
H-6	~8.3	d	1H	J = 2.5	Aromatic H, ortho to -NO ₂
H-4	~8.1	dd	1H	J = 9.0, 2.5	Aromatic H, ortho to -NO ₂ , meta to -OPr
H-3	~7.1	d	1H	J = 9.0	Aromatic H, ortho to -OPr
NH ₂	~6.0	br s	2H	-	Amide Protons
O-CH ₂	~4.1	t	2H	J = 6.5	Propoxy -OCH ₂ -
CH ₂	~1.9	sextet	2H	J = 7.0, 6.5	Propoxy -CH ₂ -
CH ₃	~1.1	t	3H	J = 7.0	Propoxy -CH ₃

Justification: The aromatic protons H-6 and H-4 are significantly downfield due to the strong deshielding effect of the ortho/para nitro group. The propoxy protons follow a standard triplet-sextet-triplet pattern. The amide protons are expected to be broad and may exchange with trace D₂O.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted δ (ppm)	Assignment
~165	C=O (Amide)
~158	C-2 (Aromatic, attached to -OPr)
~145	C-5 (Aromatic, attached to -NO ₂)
~128	C-4 (Aromatic CH)
~125	C-1 (Aromatic, attached to -C=O)
~120	C-6 (Aromatic CH)
~115	C-3 (Aromatic CH)
~71	O-CH ₂ (Propoxy)
~22	-CH ₂ - (Propoxy)
~10	-CH ₃ (Propoxy)

Justification: The amide carbonyl is the most downfield signal. The carbons attached to heteroatoms (C-2, C-5) are also significantly downfield. The remaining aromatic and aliphatic carbons appear in their expected regions.^[15]

2D NMR for Final Confirmation

A COSY experiment would be run to confirm the proton-proton couplings. The following key correlations are expected, which would validate the assignments made above.

Caption: Expected COSY correlations for **5-Nitro-2-propoxybenzamide**.

Section 6: Final Structure Validation and Trustworthiness

The final step is to synthesize all collected data into a single, coherent conclusion. The structure of **5-Nitro-2-propoxybenzamide** is confirmed by the convergence of all analytical data:

- HRMS established the elemental formula as C₁₀H₁₂N₂O₄.^[6]

- FTIR confirmed the presence of the requisite functional groups: a primary amide, a nitro group, an aryl-alkyl ether, and an aromatic ring.[7]
- ^1H and ^{13}C NMR accounted for all 12 protons and 10 carbons required by the molecular formula.[17]
- NMR chemical shifts and coupling patterns were fully consistent with the proposed 1,2,4-trisubstituted aromatic ring and the n-propoxy chain.
- 2D NMR (COSY) would provide the final, unambiguous proof of the proton connectivity map.

This multi-technique, cross-validating approach ensures the highest level of trustworthiness in the final structure assignment. For absolute confirmation, particularly for regulatory filings or to study solid-state packing, obtaining a single crystal and performing X-ray crystallography would provide the definitive, three-dimensional structure.[18][19]

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